molecular formula C17H21NO2 B14860660 2-{[(2,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol

2-{[(2,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol

Cat. No.: B14860660
M. Wt: 271.35 g/mol
InChI Key: AYSOTHYSOZGMPX-UHFFFAOYSA-N
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Description

2-{[(2,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol (Santa Cruz Biotechnology product code: sc-495316) is a phenolic derivative featuring a 2,5-dimethylphenyl-substituted aminomethyl group at the ortho position of a 6-ethoxyphenol backbone. Its molecular formula is C₁₇H₂₁NO₂, with a calculated molar mass of 283.35 g/mol. The ethoxy group at the para position of the phenol enhances solubility in organic solvents, while the dimethylphenyl and aminomethyl moieties contribute to its hydrogen-bonding capacity and electrophilic reactivity . This compound is part of a broader class of structurally related derivatives used in synthetic chemistry and biochemical research, particularly for ligand design and small-molecule modulation of biological targets .

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

2-[(2,5-dimethylanilino)methyl]-6-ethoxyphenol

InChI

InChI=1S/C17H21NO2/c1-4-20-16-7-5-6-14(17(16)19)11-18-15-10-12(2)8-9-13(15)3/h5-10,18-19H,4,11H2,1-3H3

InChI Key

AYSOTHYSOZGMPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)C)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

2-{[(2,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(2,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological effects .

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The methyl groups in the target compound (electron-donating) stabilize intermediates in synthetic reactions, whereas chlorine or bromine substituents (electron-withdrawing) in analogs like sc-495299 and sc-495300 enhance electrophilicity and reactivity toward nucleophiles .
  • Solubility and Lipophilicity : Ethoxy groups (e.g., sc-495315) improve solubility in polar aprotic solvents compared to methoxy or chloro analogs . Chlorine and bromine increase logP values, favoring membrane permeability in biological assays .

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